

A Technical Guide to PF-07293893: A Selective AMPK Gamma 3 Activator

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Compound of Interest

Compound Name: PF-07293893

Cat. No.: B15542120

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Abstract

PF-07293893 is a novel, orally bioavailable small molecule that acts as a selective activator of the $\gamma 3$ isoform of AMP-activated protein kinase (AMPK). Developed by Pfizer for the potential treatment of heart failure, this compound progressed to Phase I clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the available preclinical and clinical data on **PF-07293893**, including its mechanism of action, biochemical and cellular activity, and the methodologies used in its evaluation. The information is intended to serve as a resource for researchers in the fields of cardiovascular disease, metabolic disorders, and drug discovery.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.^[1] As a heterotrimeric complex, it consists of a catalytic α subunit and regulatory β and γ subunits.^[1] The γ subunit, with its three isoforms ($\gamma 1$, $\gamma 2$, and $\gamma 3$), is responsible for binding AMP, which triggers a conformational change that leads to AMPK activation. The $\gamma 3$ isoform is predominantly expressed in skeletal muscle, making it an attractive therapeutic target for metabolic and muscle-related disorders.^{[2][3]}

PF-07293893 was identified as a selective activator of the AMPK $\gamma 3$ isoform.^[4] Its development was aimed at harnessing the metabolic benefits of AMPK activation specifically in

skeletal muscle for conditions such as heart failure.[5] Although the clinical development of **PF-07293893** was halted, the compound remains a valuable tool for understanding the physiological roles of AMPK γ 3.

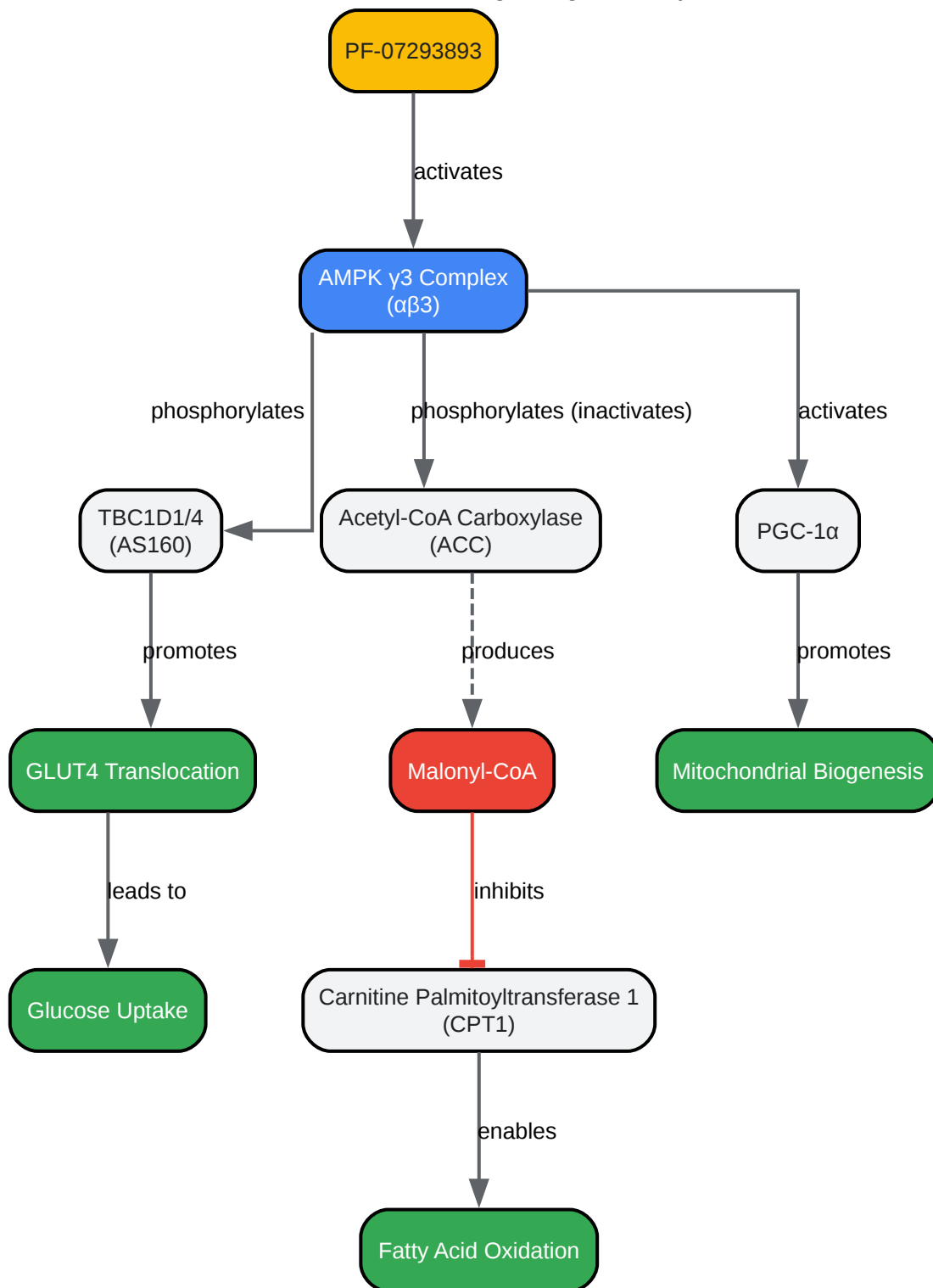
Mechanism of Action and Signaling Pathway

PF-07293893 functions as a direct allosteric activator of the AMPK γ 3 complex. By binding to the γ 3 subunit, it mimics the effect of AMP, leading to the activation of the kinase. This activation initiates a downstream signaling cascade aimed at restoring cellular energy homeostasis.

Activated AMPK γ 3 in skeletal muscle is known to phosphorylate key downstream targets, leading to:

- **Increased Glucose Uptake:** Through the phosphorylation of substrates like TBC1D1 and TBC1D4 (also known as AS160), which facilitates the translocation of GLUT4 transporters to the cell membrane.[6]
- **Enhanced Fatty Acid Oxidation:** By phosphorylating and inactivating acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and subsequent relief of the inhibition of carnitine palmitoyltransferase 1 (CPT1).
- **Mitochondrial Biogenesis:** Through the activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α).[3]

AMPK Gamma 3 Signaling Pathway

[Click to download full resolution via product page](#)**Fig 1.** Simplified AMPK Gamma 3 Signaling Pathway.

Quantitative Data

While specific IC50 and EC50 values for **PF-07293893** are not publicly available in detail, the discovery process, as described in a presentation at the ACS Fall 2025 meeting, originated from a fragment screen.^{[5][7]} The initial hits underwent significant medicinal chemistry optimization to enhance potency and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.^{[5][7]}

A Pfizer patent application (WO2024084390A1) likely covers **PF-07293893** and may contain more specific biological data, though this is not readily accessible in public summaries.^[1]

Table 1: Summary of Preclinical Development

Parameter	Description	Source
Discovery Method	Fragment-based screen	^{[5][7]}
Optimization Strategy	Structure-based drug design, conformational constraints to improve potency and ADME properties.	^{[5][7]}
In Vitro Target	Selective activation of the AMPK γ 3 isoform.	^[4]
Therapeutic Indication	Heart Failure	^{[5][8]}

Experimental Protocols

Detailed experimental protocols for the evaluation of **PF-07293893** have not been formally published. However, based on standard practices in the field and information from related studies, the following methodologies were likely employed.

In Vitro AMPK Activation Assay

A common method to assess AMPK activation is a biochemical assay using purified recombinant human AMPK complexes.

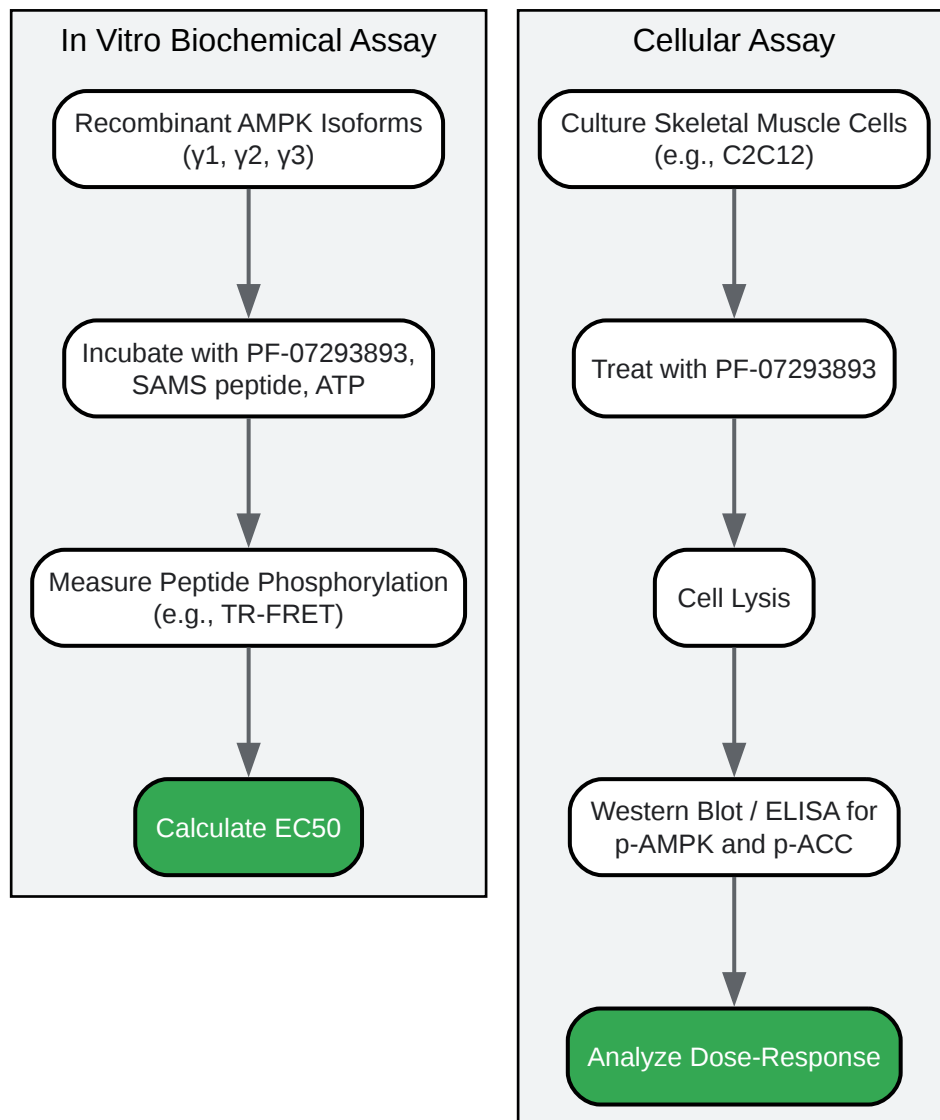
- Objective: To determine the direct effect of **PF-07293893** on the activity of different AMPK isoforms.
- Methodology:
 - Purified recombinant human AMPK heterotrimers (e.g., $\alpha 2\beta 2\gamma 1$, $\alpha 2\beta 2\gamma 2$, $\alpha 2\beta 2\gamma 3$) are incubated with a fluorescently labeled peptide substrate (e.g., SAMS peptide) and ATP.
 - The kinase reaction is initiated by the addition of the compound at various concentrations.
 - The reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).
 - EC50 values are calculated from the dose-response curves.

Cellular AMPK Activation Assay

Cell-based assays are used to confirm the activity of the compound in a more physiological context.

- Objective: To measure the activation of AMPK in intact cells.
- Methodology:
 - A suitable cell line expressing the target AMPK isoform (e.g., C2C12 myotubes, which endogenously express AMPK $\gamma 3$) is treated with **PF-07293893** at various concentrations.
 - Cell lysates are prepared, and the phosphorylation status of AMPK (at Thr172 of the α subunit) and its downstream substrate ACC (at Ser79) is determined by Western blotting or ELISA using phospho-specific antibodies.
 - Dose-dependent increases in phosphorylation indicate cellular AMPK activation.

Experimental Workflow for In Vitro and Cellular Assays



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Fig 2. General Experimental Workflow for In Vitro and Cellular Assays.

Clinical Development and Discontinuation

PF-07293893 advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants.^{[8][9]}

Table 2: Completed Phase I Clinical Trials

ClinicalTrial.gov Identifier	Study Title	Status
NCT05907395	A First-in-Human Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single Ascending Oral Doses of PF-07293893	Completed
NCT06177457	A Study to Understand the Effect of Multiple Ascending Doses of PF-07293893 in Healthy Adult Participants	Completed
NCT06413693	A Study to Evaluate the Effect of PF-07293893 on Skeletal Muscle Biomarkers in Healthy Adult Participants	Completed

A plain language summary of the first-in-human study (C5171001, likely corresponding to NCT05907395) indicated that the drug was evaluated at doses ranging from 10 mg to 1500 mg.^[10] The summary reported on safety assessments, including adverse events, laboratory tests, vital signs, and electrocardiograms, but did not disclose specific efficacy or biomarker data.^[10]

In April 2025, Pfizer announced the discontinuation of the development of **PF-07293893**. The reasons for this decision have not been made public.

Conclusion

PF-07293893 represents a significant effort in the development of selective AMPK $\gamma 3$ activators. The discovery and optimization of this compound highlight the potential of targeting this specific AMPK isoform for therapeutic benefit in diseases such as heart failure. While the clinical development of **PF-07293893** has been discontinued, the knowledge gained from its preclinical and early clinical evaluation provides a valuable foundation for future research in this area. Further disclosure of the detailed biochemical, cellular, and clinical data for **PF-07293893**

would be of great interest to the scientific community and could aid in the development of the next generation of AMPK modulators.

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References

- 1. WO2024084390A1 - Compounds for the activation of ampk - Google Patents [patents.google.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Role of AMPK in skeletal muscle metabolic regulation and adaptation in relation to exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. PF-07293893 by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 9. PF-07293893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. pfizer.com [pfizer.com]
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